molecular formula C7H7Br2NO3S B2711179 N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide CAS No. 313496-73-0

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B2711179
CAS No.: 313496-73-0
M. Wt: 345.01
InChI Key: UQPDDOZYKJUBEB-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Br2NO3S It is characterized by the presence of bromine atoms, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide typically involves the bromination of 4-hydroxyphenylmethanesulfonamide. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dibromo-4-hydroxyphenyl)benzamide
  • N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide

Uniqueness

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which distinguishes it from other similar compounds. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO3S/c1-14(12,13)10-4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPDDOZYKJUBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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